2-[4-(Cyclopropanesulfinyl)phenyl]acetic acid 2-[4-(Cyclopropanesulfinyl)phenyl]acetic acid
Brand Name: Vulcanchem
CAS No.: 1566048-98-3
VCID: VC5409332
InChI: InChI=1S/C11H12O3S/c12-11(13)7-8-1-3-9(4-2-8)15(14)10-5-6-10/h1-4,10H,5-7H2,(H,12,13)
SMILES: C1CC1S(=O)C2=CC=C(C=C2)CC(=O)O
Molecular Formula: C11H12O3S
Molecular Weight: 224.27

2-[4-(Cyclopropanesulfinyl)phenyl]acetic acid

CAS No.: 1566048-98-3

Cat. No.: VC5409332

Molecular Formula: C11H12O3S

Molecular Weight: 224.27

* For research use only. Not for human or veterinary use.

2-[4-(Cyclopropanesulfinyl)phenyl]acetic acid - 1566048-98-3

CAS No. 1566048-98-3
Molecular Formula C11H12O3S
Molecular Weight 224.27
IUPAC Name 2-(4-cyclopropylsulfinylphenyl)acetic acid
Standard InChI InChI=1S/C11H12O3S/c12-11(13)7-8-1-3-9(4-2-8)15(14)10-5-6-10/h1-4,10H,5-7H2,(H,12,13)
Standard InChI Key SLBVFDSGLFSPGD-UHFFFAOYSA-N
SMILES C1CC1S(=O)C2=CC=C(C=C2)CC(=O)O

Chemical Profile and Structural Characteristics

Molecular Identity

2-[4-(Cyclopropanesulfinyl)phenyl]acetic acid belongs to the class of acetic acid derivatives, distinguished by a cyclopropane ring fused to a sulfinyl group at the para position of the phenyl ring. The IUPAC name, 2-(4-cyclopropylsulfinylphenyl)acetic acid, reflects this arrangement . Key identifiers include:

PropertyValueSource(s)
Molecular FormulaC11H12O3SC_{11}H_{12}O_3S
Molecular Weight224.28 g/mol
SMILES NotationC1CC1S(=O)C2=CC=C(C=C2)CC(=O)O
InChI KeySLBVFDSGLFSPGD-UHFFFAOYSA-N

The sulfinyl group (S=OS=O) introduces polarity, while the cyclopropane ring imposes steric constraints, influencing reactivity and intermolecular interactions .

Physicochemical Properties

Available data indicate that the compound is typically supplied as a powder, stable at room temperature . Solubility parameters remain unreported, though the presence of polar functional groups (sulfinyl and carboxylic acid) suggests moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The carboxylic acid moiety (pKa4.5pK_a \approx 4.5) confers pH-dependent ionization, which may impact bioavailability in biological systems .

Synthesis and Manufacturing

Synthetic Routes

While explicit protocols for 2-[4-(cyclopropanesulfinyl)phenyl]acetic acid are scarce, analogous phenylacetic acid derivatives are synthesized via Palladium-catalyzed Suzuki coupling and oxidation sequences . A plausible pathway involves:

  • Suzuki-Miyaura Cross-Coupling: Reaction of a boronic ester with a brominated phenylacetic acid precursor in the presence of Pd(OAc)2\text{Pd(OAc)}_2 and tris(naphthyl)phosphine (P(Nap)3\text{P(Nap)}_3) .

  • Sulfinyl Group Introduction: Oxidation of a thioether intermediate using mm-chloroperbenzoic acid (mm-CPBA) or hydrogen peroxide (H2O2\text{H}_2\text{O}_2) .

For example, the synthesis of methyl 2-(4-fluorophenylsulfonyl)acetate from methyl 2-(4-fluorophenylthio)acetate via H2O2\text{H}_2\text{O}_2-mediated oxidation achieved 90% yield . Similar methodologies could be adapted for cyclopropanesulfinyl incorporation.

Challenges in Synthesis

Key hurdles include:

  • Regioselectivity: Ensuring para-substitution during cyclopropane ring attachment .

  • Oxidation Control: Avoiding over-oxidation of the sulfinyl to sulfonyl groups .

  • Base Sensitivity: Reaction yields vary significantly with base choice (e.g., K2CO3\text{K}_2\text{CO}_3 vs. K3PO4\text{K}_3\text{PO}_4), as seen in analogous Suzuki couplings .

Comparative Analysis with Structural Analogues

The compound’s bioactivity potential is inferred from structurally related molecules (Table 2) .

CompoundSubstituent (Y)Biological Activity
7ao2,4-DifluoroarylsulfonylCytotoxic (IC₅₀: 0.1–0.5 µM)
7aj2-Fluoro-4-nitroModerate cytotoxicity
2-[4-(Cyclopropanesulfinyl)phenyl]acetic acidCyclopropanesulfinylHypothesized anti-inflammatory

The cyclopropanesulfinyl group may mimic steric and electronic properties of bioactive arylsulfonyl moieties, potentially enhancing target binding while reducing metabolic degradation .

Future Perspectives

  • Pharmacokinetic Studies: Assessing absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Target Identification: High-throughput screening against kinase or COX isoforms.

  • Derivatization: Exploring substitutions at the carboxylic acid or sulfinyl positions to optimize potency.

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